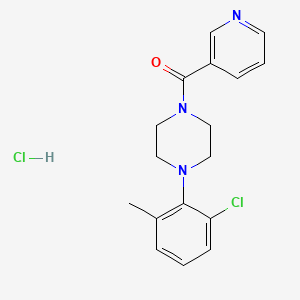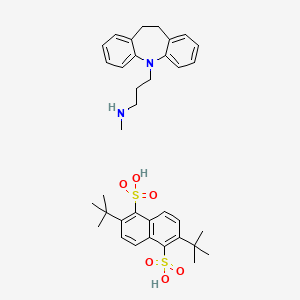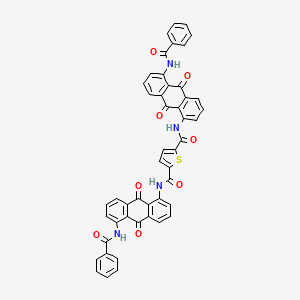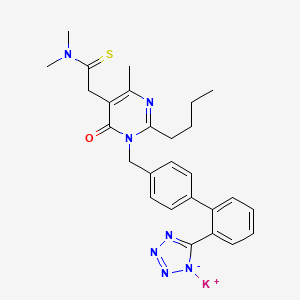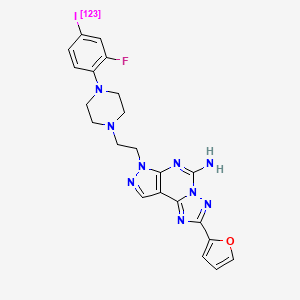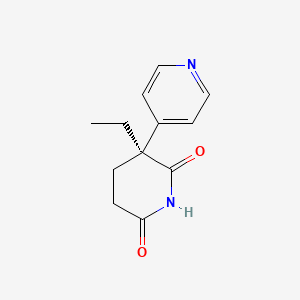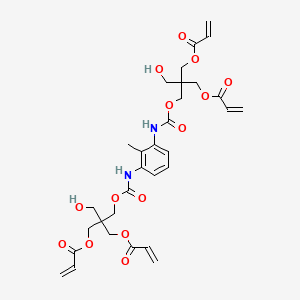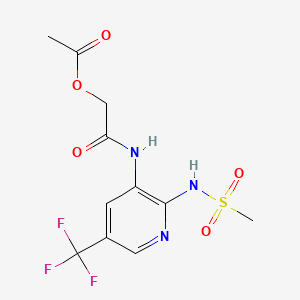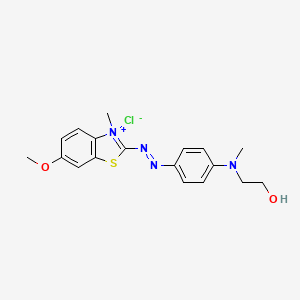
Difencloxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La difencloxazina es un compuesto químico con la fórmula molecular C19H22ClNO2 y un peso molecular de 331.836 g/mol . Es conocida por su estructura única, que incluye un anillo de morfolina y un grupo clorofenilo. Este compuesto ha sido estudiado para diversas aplicaciones en investigación científica e industria.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de difencloxazina típicamente involucra la reacción de morfolina con compuestos clorofenilos bajo condiciones específicas. Un método común incluye la reacción de cloruro de 4-clorobencilo con morfolina en presencia de una base como el hidróxido de sodio. La reacción se lleva a cabo en un solvente orgánico como diclorometano a una temperatura controlada .
Métodos de Producción Industrial
La producción industrial de difencloxazina sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactores industriales y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica a menudo utilizando técnicas como la recristalización o la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
La difencloxazina sufre diversas reacciones químicas, que incluyen:
Oxidación: Puede ser oxidada utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleófila son comunes, donde el átomo de cloro puede ser reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidróxido de sodio en un medio acuoso.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones en Investigación Científica
La difencloxazina tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Los estudios han explorado su potencial como herramienta bioquímica para investigar procesos celulares.
Medicina: Se está investigando su posible aplicación terapéutica, incluido su uso como agente antiinflamatorio.
Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos
Aplicaciones Científicas De Investigación
Difencloxazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studies have explored its potential as a biochemical tool for investigating cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
El mecanismo de acción de la difencloxazina involucra su interacción con objetivos moleculares específicos. Se cree que ejerce sus efectos uniéndose a ciertos receptores o enzimas, modulando así su actividad. Las vías y los objetivos exactos aún están bajo investigación, pero se sabe que influye en la señalización celular y los procesos metabólicos .
Comparación Con Compuestos Similares
Compuestos Similares
Diclofenaco: Un fármaco antiinflamatorio no esteroideo con una estructura similar pero diferentes propiedades farmacológicas.
Dicloxacilina: Un antibiótico con una estructura central similar pero utilizado para diferentes propósitos terapéuticos
Unicidad
La difencloxazina es única debido a su combinación específica de un anillo de morfolina y un grupo clorofenilo, que le confiere propiedades químicas y biológicas distintas. A diferencia del diclofenaco y la dicloxacilina, la difencloxazina tiene una gama más amplia de aplicaciones tanto en investigación como en la industria .
Propiedades
Número CAS |
5617-26-5 |
|---|---|
Fórmula molecular |
C19H22ClNO2 |
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
4-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]morpholine |
InChI |
InChI=1S/C19H22ClNO2/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)23-15-12-21-10-13-22-14-11-21/h1-9,19H,10-15H2 |
Clave InChI |
CQDJBGPGXJWZTD-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



